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Compound of Interest

Compound Name: Cyclin K degrader 1

Cat. No.: B12383662 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating

disease-causing proteins. A key step in the development of novel degraders, such as

PROTACs and molecular glues, is the accurate quantification of target protein knockdown. This

document provides detailed application notes and protocols for utilizing the HiBiT Protein

Tagging System to measure the degradation of Cyclin K, a critical regulator of transcription.[1]

[2][3]

The HiBiT system is a sensitive bioluminescent reporter technology based on the NanoBiT®

luciferase.[2] It utilizes an 11-amino-acid peptide tag (HiBiT) that can be genetically fused to a

protein of interest.[4] This tag has a high affinity for the complementary LgBiT protein. When

the two components come together, they form a functional and bright luciferase enzyme,

producing a luminescent signal that is directly proportional to the amount of HiBiT-tagged

protein. The small size of the HiBiT tag makes it ideal for insertion into endogenous gene loci

using CRISPR/Cas9, allowing for the study of protein dynamics at physiological expression

levels without the artifacts associated with overexpression systems.

Signaling Pathway of Cyclin K Degradation
Cyclin K, in partnership with Cyclin-Dependent Kinase 12 (CDK12) and CDK13, plays a crucial

role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA
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Polymerase II. Certain small molecules, acting as molecular glues, can induce the degradation

of Cyclin K. These compounds promote the formation of a ternary complex between CDK12,

the E3 ubiquitin ligase adaptor protein DDB1, and Cyclin K. This proximity leads to the

ubiquitination of Cyclin K and its subsequent degradation by the proteasome.
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Phase 1: Cell Line Generation

Phase 2: Degradation Assay

Phase 3: Data Acquisition & Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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